An In-depth Technical Guide to Dibutyl Phosphate: Chemical Properties and Structure
An In-depth Technical Guide to Dibutyl Phosphate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural information of dibutyl phosphate (B84403). It is intended for researchers, scientists, and professionals in drug development who require detailed technical data, including experimental protocols and clear visualizations.
Chemical and Physical Properties
Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is a dialkyl phosphate ester. It presents as a pale amber to brown, odorless liquid.[1] DBP is a moderately strong acid and is classified as "not readily biodegradable" but is inherently biodegradable.[1] It is used in various industrial applications, including as a catalyst for cross-linking in the paint industry, an antistatic agent for textiles, a plasticizer, and an anti-foaming agent in ore separation.[1][2]
Table 1: Quantitative Chemical and Physical Properties of Dibutyl Phosphate
| Property | Value | Source |
| Molecular Formula | C₈H₁₉O₄P | [1][3][4] |
| Molecular Weight | 210.21 g/mol | [1][3][4] |
| Appearance | Pale-amber, odorless liquid | [1][4][5] |
| Boiling Point | Decomposes at 100-138°C (212-280.4°F) | [1][2][4][5][6] |
| Melting Point | -13°C (8.6°F) | [1][2][4] |
| Density | 1.06 g/mL at 20°C | [1][2][4][5][6] |
| Solubility in Water | 18 g/L at 20°C (Moderately soluble) | [1][4][6] |
| pKa | 1.53 ± 0.50 (Predicted) | [1] |
| Flash Point | 188°C (370.4°F) | [1][2] |
| Autoignition Temperature | 420°C (788°F) | [1][2] |
| Vapor Pressure | 1 mmHg at 20°C | [1][2][5] |
| Refractive Index | n20/D 1.428 | [1][2] |
| LogP | -0.9 at 25°C | [1] |
| CAS Number | 107-66-4 | [1][3][4] |
| InChIKey | JYFHYPJRHGVZDY-UHFFFAOYSA-N | [1] |
Chemical Structure
Dibutyl phosphate consists of a central phosphate group bonded to two butyl chains and one hydroxyl group, giving it its acidic properties.
Caption: Chemical structure of dibutyl phosphate.
Experimental Protocols
A general method for the synthesis of dialkyl hydrogen phosphates, such as dibutyl phosphate, involves the hydrolysis of the corresponding dialkyl chlorophosphate.[3]
Materials:
-
Dibutyl chlorophosphate
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve dibutyl chlorophosphate (1 equivalent) in THF and cool the solution to 0°C.[3]
-
Add 1 M aqueous NaOH (1 equivalent) dropwise to the solution while stirring vigorously at 0°C for 30 minutes.[3]
-
Concentrate the mixture under reduced pressure.[3]
-
Extract the residual solid with Et₂O or CH₂Cl₂.[3]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.[3]
-
For purification, dissolve the crude product in a saturated solution of NaHCO₃ and wash three times with CH₂Cl₂.[3]
-
Acidify the aqueous layer with 1 M HCl to a pH between 0 and 1.[3]
-
Extract the acidified aqueous layer three times with CH₂Cl₂.[3]
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield pure dibutyl phosphate.[3]
-
Store the final product at -17°C under an argon atmosphere.[3]
Caption: Workflow for the synthesis of dibutyl phosphate.
A common method for the determination of dibutyl phosphate in organic streams involves derivatization followed by GC analysis.[7]
Materials:
-
Diazomethane (B1218177) solution (freshly prepared)
-
n-Dodecane (solvent)
-
Hamilton microliter syringe
-
Gas chromatograph with a Flame Ionization Detector (FID)
Sample Preparation:
-
Prepare a stock solution of dibutyl phosphate in n-dodecane.[7]
-
Create a series of calibration standards by diluting the stock solution with n-dodecane.[7]
-
Treat an aliquot of each standard and sample with freshly prepared diazomethane solution to convert the non-volatile dibutyl phosphate into its volatile methyl ester.[7]
-
Warm the solution at 60°C in a water bath.[7]
-
Evaporate the excess ether and diazomethane using a stream of nitrogen gas.[7]
GC Parameters:
-
Column: 4-meter stainless steel column (1/8'' dia) packed with 10% XE-60.[7]
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[7]
-
Detector Gases: Hydrogen at 30 mL/min and Zero Air at 300 mL/min for the FID.[7]
-
Temperatures:
-
Injection: Manual injection using a Hamilton microliter syringe.[7]
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the dibutyl phosphate methyl ester against the concentration for the standards.
-
Determine the concentration of dibutyl phosphate in the samples by comparing their peak areas to the calibration curve.
HPLC can also be utilized for the quantification of dibutyl phosphate.
General HPLC Method Development Considerations:
-
Column: A reverse-phase column, such as a C18, is often suitable.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.[8]
-
Detector: A UV detector is commonly used. The detection wavelength should be optimized for dibutyl phosphate.
-
Flow Rate: A typical flow rate is around 1 mL/min.
Example HPLC Method (for related compounds, adaptable for DBP):
-
Column: Shodex Asahipak NH2-50 4E (250 mm × 4.6 mm, 5 μm).[8]
-
Mobile Phase: Gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile).[8]
-
Detector: UV detector.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, which should be compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
Caption: General analytical workflows for dibutyl phosphate.
Reactivity and Stability
Dibutyl phosphate is a moderately strong acid that reacts exothermically with bases.[1][6] It is incompatible with strong oxidizing agents, alkali metals, and heat.[1][6] Contact with many metals can lead to the liberation of flammable and explosive hydrogen gas.[1][6] The compound is stable under recommended storage conditions, which are typically below +30°C in a well-ventilated area away from heat and ignition sources.[1][9][10] It decomposes upon heating, producing toxic and corrosive fumes, including phosphoric acid.[6]
References
- 1. Dibutyl phosphate | 107-66-4 [chemicalbook.com]
- 2. Dibutyl phosphate CAS#: 107-66-4 [m.chemicalbook.com]
- 3. Dibutyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 4. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIBUTYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]
- 6. DIBUTYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
